molecular formula C9H10ClF2NO2 B15304698 Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride

Cat. No.: B15304698
M. Wt: 237.63 g/mol
InChI Key: IHGYECIEWKLYET-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a substituted benzoate ester featuring a methyl ester group, an amino group at position 3, fluorine atoms at positions 2 and 6, and a methyl substituent at position 4. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structure combines electron-withdrawing (fluorine) and electron-donating (amino, methyl) groups, influencing its reactivity, acidity, and intermolecular interactions.

Properties

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.63 g/mol

IUPAC Name

methyl 3-amino-2,6-difluoro-5-methylbenzoate;hydrochloride

InChI

InChI=1S/C9H9F2NO2.ClH/c1-4-3-5(12)8(11)6(7(4)10)9(13)14-2;/h3H,12H2,1-2H3;1H

InChI Key

IHGYECIEWKLYET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)OC)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl 2,6-difluoro-5-methylbenzoate, followed by reduction to introduce the amino group. The final step involves the conversion of the free base to its hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2C_9H_{10}ClF_2NO_2 and a molecular weight of 237.63 g/mol. It is a derivative of benzoic acid, characterized by amino and difluoro groups on the benzene ring, along with a methyl substituent at the 5-position.

Scientific Research Applications

This compound has diverse applications across several fields:

  • Pharmaceutical Research It is used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Biology The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
  • Medicinal Chemistry It serves as a building block for designing new drugs with potential therapeutic effects.
  • Industrial Chemistry The compound is used in the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
  • Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to yield different derivatives. Reagents like potassium permanganate or chromium trioxide can be used for oxidation. Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride can be used for reduction.
  • Coupling Reactions It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in Carbohydrate Derivatives ()

Compounds such as methyl 3-amino-2,3-dideoxy-α/β-D-arabino-hexopyranoside are carbohydrate-based derivatives with amino and hydroxyl groups. Key differences include:

  • Core Structure: The target compound has an aromatic benzoate ring, while hexopyranosides are cyclic carbohydrates.
  • Functional Groups: Both feature amino groups, but the carbohydrate analogs lack fluorine substituents.
  • Physicochemical Properties : The aromatic fluorine atoms in the target compound increase lipophilicity and metabolic stability compared to the polar carbohydrate derivatives.
  • Crystallography : Carbohydrate analogs stabilize via N–H⋯O and C–H⋯O hydrogen bonds , whereas the target’s crystal packing likely involves N–H⋯Cl⁻ (from HCl) and aromatic π-stacking.

Amino Acid-Derived Butanoate Salt ()

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride shares the hydrochloride salt and amino group but differs structurally:

  • Backbone: The butanoate ester has a branched aliphatic chain, contrasting with the aromatic benzoate core of the target.
  • Synthesis: Both compounds form HCl salts via acid treatment, but the target’s synthesis may involve fluorination and methylation steps absent in the butanoate’s preparation .
  • Spectroscopy: The butanoate’s ¹H-NMR shows alkyl protons (δ 1.02, 9H) , while the target’s aromatic protons would appear downfield (δ 7.0–8.0).

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester are methyl benzoates with sulfonylurea-triazine moieties . Key contrasts:

  • Functional Groups : The target lacks sulfonylurea and triazine groups critical for herbicidal activity.
  • Synthesis : Herbicides require sulfonylation and triazine coupling, while the target’s synthesis focuses on selective fluorination and HCl salt formation.

Comparative Data Table

Compound Core Structure Key Functional Groups Application Synthesis Highlights
Target Compound Aromatic benzoate 3-NH₂, 2,6-F, 5-CH₃, HCl salt Pharmaceutical intermediate Fluorination, HCl salt formation
Methyl 3-amino-2,3-dideoxyhexopyranoside Carbohydrate 3-NH₂, hydroxyl groups Biochemical studies X-ray crystallography
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Aliphatic butanoate Branched alkyl, methylamino, HCl Drug intermediate Acid-mediated salt formation
Triflusulfuron methyl ester Benzoate-sulfonylurea Sulfonylurea, triazine Herbicide Sulfonylation, triazine coupling

Research Findings and Implications

  • Electronic Effects: The target’s fluorine atoms enhance electrophilic substitution resistance compared to non-fluorinated analogs .
  • Salt Formation: HCl improves solubility, a common strategy for amino-containing pharmaceuticals, as seen in both the target and butanoate compound .
  • Bioactivity Divergence : Unlike sulfonylureas, the target’s lack of triazine groups shifts its application from agriculture to pharmacology .

Biological Activity

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C8H8ClF2N O2. The presence of the difluoro group and the amino moiety contributes to its unique biological properties, enhancing its interaction with biological targets.

Antitumor Activity

Several studies have reported on the antitumor properties of compounds related to this compound. For instance, a study evaluated the antitumor activity against human tumor cell lines such as CCRF-HSB-2 and KB cells. The results indicated that derivatives of this compound exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting potential as anticancer agents .

The mechanism underlying the antitumor activity appears to involve interference with specific molecular targets, such as protein kinases. Molecular docking studies have shown that these compounds can bind effectively to target sites, which may inhibit tumor growth by disrupting critical signaling pathways .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. These studies typically employ cell lines to measure cell proliferation and apoptosis. For example, an MTT assay demonstrated that this compound could significantly reduce cell viability in cancer cell lines while exhibiting lower toxicity in normal cells .

Case Study: Antifibrotic Activity

A notable case study explored the antifibrotic potential of similar compounds derived from methyl 3-amino-2,6-difluoro-5-methylbenzoate. The study utilized hydroxyproline assays and ELISA techniques to measure collagen expression in hepatic stellate cells. Results indicated that these compounds could inhibit collagen deposition, suggesting their utility in treating fibrotic diseases .

Summary of Findings

The following table summarizes key findings regarding the biological activities and mechanisms of action for this compound:

Activity Cell Line IC50 (µM) Mechanism
AntitumorCCRF-HSB-225Protein kinase inhibition
AntitumorKB30Disruption of signaling pathways
AntifibroticHSC-T645Inhibition of collagen synthesis

Q & A

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Source Validation : Confirm compound purity and salt form (free base vs. hydrochloride) from suppliers. Reproduce assays using identical protocols (e.g., cell lines, incubation times).
  • Meta-Analysis : Compare IC50_{50} values across studies, adjusting for assay conditions (e.g., serum concentration, pH). Use standardized positive controls to calibrate inter-lab variability .

Applications in Medicinal Chemistry

Q. What structural analogs of this compound have shown promise in drug discovery?

  • Methodological Answer : Derivatives like ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate (NIST data) exhibit anti-inflammatory activity. Modifying the amino group to a sulfonamide or acyl moiety enhances target selectivity, as seen in benzoxazole-based kinase inhibitors .

Q. How can the compound serve as a building block for fluorescent probes or PET tracers?

  • Methodological Answer : The amino group facilitates conjugation with fluorophores (e.g., FITC) via EDC/NHS coupling. 18F^{18}F-labeling at position 2 or 6 (using 18F^{18}F-KF) enables positron emission tomography (PET) imaging applications .

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